N-Methyl Ziprasidone-d8 is a deuterated analog of Ziprasidone, a second-generation antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. The compound is characterized by its unique molecular structure, which includes deuterium atoms that replace certain hydrogen atoms in the original Ziprasidone molecule. This modification allows for enhanced analytical capabilities, particularly in mass spectrometry applications, facilitating the study of pharmacokinetics and metabolism of the drug without interference from its non-deuterated counterpart.
N-Methyl Ziprasidone-d8 is classified as a small molecule and falls under the category of atypical antipsychotics. It acts primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist, contributing to its therapeutic effects in managing psychiatric disorders. The compound is sourced from chemical manufacturers specializing in pharmaceutical intermediates and isotopically labeled compounds, making it available for research purposes.
The synthesis of N-Methyl Ziprasidone-d8 typically involves several key steps that mirror those used for the synthesis of the parent compound, Ziprasidone, with modifications to incorporate deuterium.
This synthetic route has been reported to be efficient and cost-effective, allowing for industrial-scale production while maintaining high purity levels .
N-Methyl Ziprasidone-d8 has the molecular formula and a molecular weight of approximately 435.01 g/mol. The presence of deuterium atoms in place of hydrogen alters its physical properties slightly compared to the non-deuterated version.
The incorporation of deuterium enhances its stability during analytical processes such as nuclear magnetic resonance spectroscopy and mass spectrometry .
N-Methyl Ziprasidone-d8 participates in various chemical reactions similar to those of Ziprasidone due to its structural similarities. Key reactions include:
N-Methyl Ziprasidone-d8 functions primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps alleviate symptoms associated with schizophrenia and bipolar disorder by modulating neurotransmitter activity in the brain.
The unique binding profile contributes to its efficacy while minimizing some side effects commonly associated with older antipsychotics .
These properties make N-Methyl Ziprasidone-d8 suitable for various analytical applications while ensuring safety during handling.
N-Methyl Ziprasidone-d8 serves multiple purposes in scientific research:
Its isotopic labeling enhances precision in studies related to drug interactions, efficacy, and safety profiles .
Deuterated antipsychotics represent a specialized category of psychotropic agents where specific hydrogen atoms are replaced with deuterium (²H or D), creating isotopologues with potentially altered metabolic profiles while retaining pharmacological activity. The synthesis of N-Methyl Ziprasidone-d8 builds upon the established synthetic routes for non-deuterated ziprasidone while incorporating strategic deuterium incorporation at metabolically vulnerable sites. The core structure combines two pharmacologically active moieties: a benzisothiazole piperazine system and a chlorinated oxindole ring, linked through an ethylene bridge. The deuterated version specifically incorporates eight deuterium atoms within the piperazine ring system, targeting positions that influence metabolic stability without disrupting receptor binding interactions [4] [8].
The synthetic pathway typically employs a multi-step convergent approach. Initial synthesis focuses on creating deuterated intermediates separately before final coupling. The benzisothiazolyl piperazine fragment undergoes deuteration using deuterium exchange techniques under basic or acidic conditions, often employing deuterated solvents like D₂O or deuterated acids (e.g., DCl) at elevated temperatures to ensure high isotopic incorporation at the 2,2,3,3,5,5,6,6-octadeuterio-piperazine positions. Simultaneously, the 6-chloro-2-oxindole-5-ethyl chloride (or bromide) precursor is synthesized via Fischer indole cyclization followed by N-methylation. The final pivotal step involves the nucleophilic substitution reaction where the ethyl chloride/bromide of the oxindole precursor displaces one piperazine nitrogen atom of the deuterated benzisothiazolyl piperazine, forming the crucial ethylene linkage under optimized conditions to minimize racemization and maximize yield [1] [4]. Purification typically involves chromatographic techniques (e.g., column chromatography, preparative HPLC) and crystallization to achieve the high chemical and isotopic purity (>98% deuterium incorporation per position) required for its use as a reference standard in mass spectrometry-based bioanalytical methods [4] [8].
Table 1: Core Structural Features of N-Methyl Ziprasidone-d8
Feature | Description | Deuteration Sites |
---|---|---|
Chemical Name | 5-(2-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d₈)ethyl)-6-chloro-1,3-dihydro-1-methyl-2H-indol-2-one | Piperazine ring: Positions 2,2,3,3,5,5,6,6 |
Molecular Formula | C₂₁H₁₃D₈ClN₄OS | |
Molecular Weight | 421.0 g/mol | |
Key Pharmacophores | Benzisothiazolyl piperazine, Chlorinated N-methyl oxindole | |
Primary Application | Internal standard for LC-MS/MS quantification of ziprasidone |
Achieving high isotopic purity and position-specific deuteration in N-Methyl Ziprasidone-d8 is paramount for its function as an internal standard. The deuterium atoms are incorporated specifically at the eight methylene positions (2,2,3,3,5,5,6,6) of the piperazine ring. This strategic placement minimizes the risk of metabolic loss (deuterium isotope effect) while ensuring the deuterated compound co-elutes chromatographically very close to the non-deuterated analyte in reversed-phase LC systems. Optimization focuses on maximizing deuterium incorporation (>98-99% per site) and minimizing isotopic scrambling to positions outside the piperazine ring [4] [8].
Synthesis typically utilizes pre-deuterated piperazine precursors. One common strategy involves starting with piperazine itself or a protected derivative (e.g., N-Boc-piperazine) subjected to repeated catalytic exchange reactions using deuterium gas (D₂) over noble metal catalysts (e.g., Pd/C, PtO₂) under controlled temperature and pressure. Alternatively, synthesis from smaller building blocks like deuterated ethylene diamines or bis(2-chloroethyl)amine derivatives using fully deuterated reagents (e.g., CD₃OD, D₂O, NaBD₄) can be employed. The resulting perdeuterated piperazine is then functionalized with the benzoisothiazole moiety. Critical quality control involves high-resolution mass spectrometry (HRMS) to confirm molecular weight and NMR spectroscopy (particularly ²H NMR and ¹H NMR with suppression techniques) to quantify deuterium incorporation at each specific position and detect any protium impurities [3] [7].
Table 2: Key Analytical Techniques for Characterizing Deuteration in N-Methyl Ziprasidone-d8
Analytical Technique | Parameter Measured | Importance for N-Methyl Ziprasidone-d8 |
---|---|---|
High-Resolution Mass Spectrometry (HRMS) | Exact mass, molecular formula confirmation | Confirms C₂₁H₁₃D₈ClN₄OS formula, detects isotopic impurity patterns |
¹H NMR Spectroscopy | Presence of residual protium signals | Quantifies protium impurity at intended deuterium sites; signals should be minimal near 2.5-3.5 ppm (piperazine CH₂) |
²H NMR Spectroscopy | Direct detection of deuterium | Confirms location and abundance of deuterium atoms; assesses uniformity of labeling |
Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic behavior, mass purity | Ensures co-elution with non-deuterated ziprasidone (for internal standard use), detects chemical impurities |
The N-methyl group on the oxindole nitrogen is a critical structural feature of ziprasidone and its deuterated analogue. Introducing this methyl group chemoselectively, particularly in the presence of other nucleophilic sites (like the piperazine nitrogens), requires careful optimization. Standard methylation agents (e.g., methyl iodide, dimethyl sulfate) often lack selectivity. For N-Methyl Ziprasidone-d8, the N-methylation is typically performed early in the synthesis on the oxindole precursor before coupling to the deuterated benzisothiazolyl piperazine fragment [1] [8].
The preferred method involves reacting the oxindole anion with methylating agents. Deprotonation of the relatively acidic N-H of the oxindole (pKa ~ 10-12) using strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF, NMP) generates the nucleophilic anion. Subsequent treatment with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) efficiently delivers the N-methylated product with high chemoselectivity, as the piperazine nitrogens, being part of a separate fragment at this stage, are protected or absent. Alternative, milder methylating agents like methyl triflate (CF₃SO₃CH₃) offer even greater reactivity and sometimes improved selectivity but require careful handling due to their toxicity and moisture sensitivity. The completion of methylation and absence of O-alkylation or quaternization byproducts are monitored using thin-layer chromatography (TLC) and LC-MS [1] [4].
Transitioning from laboratory-scale synthesis to commercially viable production of N-Methyl Ziprasidone-d8 presents challenges related to cost-effective sourcing of deuterated precursors, efficient reaction scaling, minimizing deuterium loss/exchange, and maintaining stringent isotopic purity. Scalable production hinges on optimized large-scale deuteration of the piperazine ring and robust coupling methodologies [1] [3] [4].
Large-scale deuteration of piperazine often employs catalytic deuterium exchange under pressure using D₂ gas and catalysts like Pd/C or PtO₂ in specialized high-pressure reactors. This process requires careful optimization of temperature, pressure, catalyst loading, and reaction time to maximize deuterium incorporation while minimizing catalyst poisoning and side reactions. Alternatively, synthesis from deuterated ethylene feedstocks (e.g., C₂D₄Cl₂) via cyclization offers another scalable route, though it involves multi-step chemistry. The coupling of the deuterated piperazine with 3-chloro-1,2-benzisothiazole is typically conducted in polar aprotic solvents (e.g., acetonitrile, DMF) using excess deuterated piperazine to drive the reaction to completion and minimize di-substitution. Process intensification techniques like flow chemistry could potentially improve mixing and heat transfer for this exothermic reaction [1] [3].
Final purification and isolation are critical steps. Crystallization is the preferred method for large-scale purification due to its efficiency and ability to remove soluble impurities and potential non-deuterated contaminants. Solvent systems (e.g., mixtures of alcohols like ethanol or isopropanol with water or esters like ethyl acetate) are optimized to yield the desired polymorph in high chemical and isotopic purity (>99%). Rigorous quality control protocols using HPLC, GC (for residual solvents), Karl Fischer titration (for water content), HRMS, and quantitative NMR ensure the final product meets specifications for use as a high-grade reference standard in pharmaceutical analysis and ANDA filings [1] [4] [8].
Table 3: Comparison of Key Deuterated Precursor Production Methods for N-Methyl Ziprasidone-d8
Production Method | Key Process | Advantages | Challenges | Scale Suitability |
---|---|---|---|---|
Catalytic H/D Exchange (Piperazine) | D₂ gas, Pd/C, high T/P | Direct, fewer synthetic steps | Potential over-reduction/degradation, catalyst costs, incomplete exchange | Pilot to Commercial |
Synthesis from Deuterated Ethylenediamine | Cyclization with e.g., bis-electrophiles | High isotopic purity achievable | Multi-step, expensive starting materials | Lab to Pilot |
Synthesis from Bis(2-chloroethyl)amine derivatives | Alkylation with deuterated reagents | Good control over deuteration sites | Potential for chlorinated impurities, multiple steps | Lab to Pilot |
Fermentation-based Deuteration | Metabolic incorporation using D₂O/carbon sources | Potential for complex labeling patterns | Very low efficiency for specific labeling, high cost, scrambling | Research Only |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7